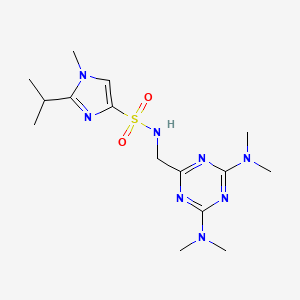![molecular formula C21H17N5O4 B2532251 methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 750620-91-8](/img/structure/B2532251.png)
methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound. It's widely researched for its potential therapeutic properties and applications across various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several intricate steps. The starting materials typically include methyl 4-aminobenzoate, which undergoes acylation with 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid. The reaction conditions often include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere, typically nitrogen, at a controlled temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. This includes scaling up the synthesis steps, using more accessible reagents, and optimizing reaction conditions. Methods such as high-performance liquid chromatography (HPLC) might be used to ensure the purity of the final product. Industrial synthesis also incorporates green chemistry principles, minimizing waste and using sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate undergoes various chemical reactions:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄), resulting in the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be conducted using agents like lithium aluminum hydride (LiAlH₄) to convert ketone groups into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups, leading to various derivatives.
Common Reagents and Conditions
The most common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Common solvents include methanol, ethanol, dichloromethane, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It's used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate shows promise in various bioassays. It's being explored for its potential enzyme inhibition properties, which could have implications in drug design and development.
Medicine
In medicine, this compound's potential therapeutic effects are under investigation. Its ability to interact with specific molecular targets makes it a candidate for developing treatments for certain diseases, such as cancer or inflammatory conditions.
Industry
Industrially, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its specific properties make it useful in specialized applications where standard compounds might not be effective.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The interactions typically involve binding to the active sites or modifying the conformation of target molecules, thus affecting their function. These mechanisms are crucial in pathways related to disease progression and treatment.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A starting material in the synthesis, known for its use as a local anesthetic.
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid: Another precursor, studied for its biological activities.
Uniqueness
Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate stands out due to its unique combination of functional groups and the resulting reactivity and biological activity. This compound's structure allows for versatile modifications, making it a valuable scaffold for further research and development in various fields.
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)14-7-9-15(10-8-14)24-18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKICNVZWWVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methyl}pyridin-2-amine](/img/structure/B2532168.png)


![methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2532175.png)

![N-(butan-2-yl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2532177.png)


![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)
![1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone](/img/structure/B2532185.png)



